molecular formula C10H8BrNO B1518571 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one CAS No. 1157775-68-2

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B1518571
CAS No.: 1157775-68-2
M. Wt: 238.08 g/mol
InChI Key: WLSICNFSSABAFV-UHFFFAOYSA-N
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Description

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is a halogenated derivative of the 1,4-dihydroquinolin-4-one scaffold, a heterocyclic framework with demonstrated pharmacological relevance. The core structure features a quinoline ring system substituted with a bromine atom at position 5 and a methyl group at position 6. This compound belongs to a broader class of 1,4-dihydroquinolin-4-one derivatives, which are known for their antibacterial, anti-inflammatory, and antitumor activities . The bromine and methyl substituents likely influence its electronic, steric, and pharmacokinetic properties, making it a candidate for targeted biological studies.

Properties

IUPAC Name

5-bromo-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSICNFSSABAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these biomolecules is primarily through binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage, oxidative stress, and alterations in organ function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, leading to changes in the levels of these essential biomolecules. The metabolic pathways influenced by this compound are critical for maintaining cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles or regions within the cell. The distribution of this compound is crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be sequestered in the cytoplasm or other organelles, affecting various cellular processes.

Biological Activity

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

This compound is characterized by the following structural features:

  • Molecular Formula : C10H8BrN
  • Molecular Weight : 224.08 g/mol
  • Chemical Structure : The compound contains a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it possesses inhibitory effects against:

  • Bacteria : Effective against strains of Escherichia coli and Staphylococcus aureus.
  • Fungi : Exhibits antifungal activity against Candida albicans.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.2Induction of apoptosis via caspase activation
HeLa (cervical cancer)12.5Cell cycle arrest and apoptosis

This suggests that this compound may serve as a lead compound for developing new anticancer agents.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially altering signaling pathways related to cell growth and survival.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria and fungi. The results indicated a broad-spectrum antimicrobial effect with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the pathogen type.

Study on Anticancer Effects

In another study focusing on its anticancer potential, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed significant reductions in cell viability and increased markers of apoptosis, suggesting its potential as an effective chemotherapeutic agent.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialE. coli, S. aureusInhibition of growth
AntifungalC. albicansInhibition of growth
AnticancerMCF-7Apoptosis induction
AnticancerHeLaCell cycle arrest

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The structural uniqueness of 5-bromo-8-methyl-1,4-dihydroquinolin-4-one lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Physicochemical Data
This compound Br (C5), CH₃ (C8) C₁₀H₈BrNO 254.08 Not reported in evidence
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one Br (C6), Cl (C8) C₉H₅BrClNO 258.50 CAS: 1153084-25-3
8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one Br (C8), F (C6) C₉H₅BrFNO 242.04 CAS: 1019016-29-5
3-(Naphthalene-1-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (81) Aroyl (C3), pentyl (N1) C₂₅H₂₃NO₂ 370 (LC-MS m/z) White solid, 68% yield
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94) Methoxybenzoyl (C3), pentyl (N1) C₂₂H₂₃NO₃ 350 (LC-MS m/z) White oil, 35% yield

Key Observations :

  • Halogenation Effects : Bromination at C5 (target compound) versus C6 or C8 in analogs (e.g., 6-Bromo-8-chloro derivative ) may alter electron distribution and binding affinity to biological targets.
  • Aroyl vs. Alkyl Substituents : Compounds with aroyl groups at C3 (e.g., 81, 94 ) exhibit higher molecular weights and lipophilicity compared to the simpler halogen/methyl-substituted target compound.
Pharmacological and Mechanistic Comparisons
  • Anti-Pneumococcal Activity: The 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivative (APDQ230122) disrupts peptidoglycan biosynthesis in Streptococcus pneumoniae via transcriptomic and proteomic downregulation . While this compound lacks a 3-acyl group, its bromine atom may enhance electrophilic interactions with bacterial enzymes.
  • Antitumor Potential: Tetrahydroquinolinones with substitutions at C6 and C7 (e.g., 6,7,2',3',4'-substituted analogs) exhibit antimitotic activity by tubulin inhibition . The bromine and methyl groups in the target compound could similarly modulate tubulin binding, though this requires validation.
  • Synthetic Flexibility : The target compound’s synthesis likely follows routes analogous to those for 3-aroyl derivatives (e.g., Schemes 9 in ), but with bromine and methyl introduced via tailored electrophilic substitutions or cross-coupling reactions.
Activity Trends and Substituent Impact
  • Bromine Position : Bromine at C5 (target) versus C6/C8 (analogs) may influence DNA intercalation or enzyme inhibition due to spatial alignment differences.
  • Methyl vs. Halogen at C8 : The methyl group’s electron-donating effect could enhance metabolic stability compared to electron-withdrawing chloro/fluoro groups in analogs .
  • Aroyl Substitutions : 3-Aroyl derivatives (e.g., 81, 94 ) show enhanced antibacterial activity, suggesting that the target compound’s lack of this group may limit its potency against similar targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-8-methyl-1,4-dihydroquinolin-4-one
Reactant of Route 2
5-Bromo-8-methyl-1,4-dihydroquinolin-4-one

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